molecular formula C6H12O2 B3005324 3-Ethoxycyclobutan-1-ol CAS No. 30804-00-3

3-Ethoxycyclobutan-1-ol

Cat. No. B3005324
CAS RN: 30804-00-3
M. Wt: 116.16
InChI Key: QZQDATNTJZMTMH-OLQVQODUSA-N
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Description

3-Ethoxycyclobutan-1-ol is a chemical compound that is part of a broader class of organic molecules known as cyclobutanols. These compounds are characterized by a four-membered cyclobutane ring structure with a hydroxyl group (-OH) attached, which in the case of 3-ethoxycyclobutan-1-ol is further modified with an ethoxy group (-OCH2CH3) at the third carbon of the ring.

Synthesis Analysis

The synthesis of cyclobutanone derivatives, which are closely related to 3-ethoxycyclobutan-1-ol, has been explored through various methods. For instance, a photochemical route has been used to synthesize hydroxy derivatives of cyclobutane amino acids, which involves a [2 + 2]-photocycloaddition reaction followed by a regioselective ring opening and other subsequent steps . Another method involves the reaction of 3-ethoxycarbonyl-3-(phenylsulfonyl)cyclobutanone with Grignard reagents or aryllithium, followed by several reduction and treatment steps to yield α-methylene-γ-butyrolactones . Additionally, 2-ethoxycarbonyl-1-silacyclobutanes have been synthesized via intramolecular C–H insertion of carbenes, which can undergo thermal ring expansion to form related cyclic compounds .

Molecular Structure Analysis

The molecular structure of 3-ethoxycyclobutan-1-ol is characterized by the presence of a strained four-membered ring, which imparts unique reactivity to the molecule. The ethoxy group at the third carbon likely influences the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interactions with other chemical entities.

Chemical Reactions Analysis

Cyclobutanones, including those with ethoxy substituents, are known to participate in various chemical reactions. For example, they can undergo formal [4 + 2] cycloaddition reactions with allylsilanes catalyzed by tin(IV) chloride to yield cyclohexanone derivatives . They also react with heterocycles like pyridines and quinolines to form cycloadducts under Lewis acid catalysis . Moreover, 3-alkyloxycyclobutanones, a group that includes 3-ethoxycyclobutan-1-ol, can form zwitterionic intermediates and participate in different types of cycloaddition reactions, serving as versatile synthons in organic synthesis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-ethoxycyclobutan-1-ol are not detailed in the provided papers, the general properties of cyclobutanols can be inferred. These compounds typically have higher strain energy due to their ring structure, which can influence their boiling points, stability, and reactivity. The presence of the ethoxy group would contribute to the molecule's polarity and could affect its solubility in organic solvents.

Scientific Research Applications

Synthesis and Chemical Applications

  • Cycloaddition Reactions : 3-Ethoxycyclobutan-1-ol plays a role in cycloaddition reactions. Matsuo et al. (2009) describe its reaction with silyl enol ethers to produce 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives using ethylaluminum dichloride as a Lewis acid. This method allows the stereoselective preparation of highly oxygenated cyclohexanone derivatives, demonstrating the compound's utility in synthetic organic chemistry (Matsuo, Negishi, & Ishibashi, 2009).
  • Cascade Construction of Functionalized Derivatives : Yao and Shi (2007) investigated the reaction of arylmethylenecyclopropanes with 3-methoxy-1,3,3-triarylprop-1-yne or 1,1,3-triarylprop-2-yn-1-ol, leading to functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This research highlights the use of 3-ethoxycyclobutan-1-ol in complex molecular constructions (Yao & Shi, 2007).

Biomedical and Pharmaceutical Applications

  • Synthesis of Antimicrobial Agents : Cukurovalı et al. (2002) synthesized novel Schiff base ligands containing cyclobutane and thiazole rings, demonstrating their antimicrobial activity. This research shows the potential application of 3-ethoxycyclobutan-1-ol derivatives in developing new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

Novel Synthesis Methods

  • Synthesis of Silacyclobutanes : Maas and Bender (2000) reported the synthesis of 2-ethoxycarbonyl-1-silacyclobutanes through intramolecular C–H insertion of carbenes generated photochemically from α-(di-tert-butylsilyl)-α-diazoacetates. This method demonstrates the versatility of 3-ethoxycyclobutan-1-ol in synthesizing novel compounds (Maas & Bender, 2000).
  • Enantioselective Synthesis : Dong et al. (2010) developed a novel biosynthesis route for (R)-ethyl-3-hydroxyglutarate using Rhodococcus erythropolis. This method highlights the application of 3-ethoxycyclobutan-1-ol in the enantioselective synthesis of important chemical intermediates (Dong, Liu, Zheng, & Shen, 2010).

Catalysis

  • Tin(IV) Chloride Catalyzed Reactions : Matsuo et al. (2009) explored the formal [4 + 2] cycloaddition between 3-ethoxycyclobutanones and allylsilanes using tin(IV) chloride, highlighting the catalytic applications of 3-ethoxycyclobutan-1-ol derivatives in organic synthesis (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).

properties

IUPAC Name

3-ethoxycyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQDATNTJZMTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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